N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Description
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-4-5-6-13(19)16-15-18-17-14(22-15)10-7-11(20-2)9-12(8-10)21-3/h7-9H,4-6H2,1-3H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAFJGYZJXTRLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative. For example, 3,5-dimethoxybenzohydrazide can be reacted with pentanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring.
Amidation: The resulting oxadiazole intermediate is then subjected to amidation with pentanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
Chemistry
In the field of chemistry, N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide serves as a building block for synthesizing more complex molecules. Its oxadiazole core is particularly useful in developing new materials and pharmaceuticals. The compound can undergo various chemical reactions such as oxidation and reduction, making it versatile for synthetic applications.
Biology
The biological activities of this compound have been the subject of numerous studies. It has shown potential antimicrobial and anticancer properties. For instance:
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, one study evaluated its efficacy against human cancer cell lines and reported promising results in inhibiting cell proliferation .
- Mechanism of Action : The mechanism involves interaction with specific molecular targets such as enzymes or receptors that regulate cell growth and proliferation .
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic potential. Preliminary research suggests that it may act as a drug candidate for various diseases due to its biological activity profile.
Case Study 1: Antitumor Activity
A study focused on the synthesis and evaluation of this compound derivatives demonstrated their effectiveness against multiple cancer types. The derivatives were tested against five human cancer cell lines with varying degrees of success in inhibiting tumor growth .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of the compound against several bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Structural Analogs in the 1,3,4-Oxadiazole Family
OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide)
- Structure : Substituted with a 4-chlorophenyl group (electron-withdrawing) and pentanamide.
- Molecular Weight : 279.72 g/mol (C₁₃H₁₄ClN₃O₂).
- Bioactivity : Demonstrated antimicrobial activity against Staphylococcus aureus (planktonic and biofilm forms) in studies, though exact MIC values are unspecified .
OZE-II (N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide)
- Structure : Shares the 3,5-dimethoxyphenyl group but features a bulky sulfonyl-benzamide chain.
- Molecular Weight : 488.51 g/mol (C₂₂H₂₄N₄O₇S).
- Key Differences : The extended sulfonyl-benzamide group increases steric hindrance and hydrogen-bonding capacity, likely altering target specificity compared to the simpler pentanamide chain in the target compound .
Table 1: Structural and Bioactive Comparison of 1,3,4-Oxadiazole Derivatives
Comparison with Other Heterocyclic Compounds
Pentanamide-Containing Isoxazole Derivatives (CF2, CF3, CF4)
- Structure : Feature isoxazole or thiazole cores with sulfamoyl and dioxoisoindoline groups (e.g., CF2: C₂₄H₂₃N₅O₅S).
- Key Differences : The oxadiazole core in the target compound may offer distinct electronic properties compared to isoxazole/thiazole, influencing target selectivity.
Tetrazole and Triazole Derivatives ()
- Structure : Tetrazole (e.g., 2h: N-5-tetrazolyl-N′-p-methoxybenzoylurea) and triazole cores with acylurea groups.
- Bioactivity : Exhibit plant growth-regulating activity (e.g., auxin- or cytokinin-like effects) rather than antimicrobial effects .
Table 2: Bioactivity Across Heterocycle Classes
| Compound Type | Core Heterocycle | Primary Bioactivity | Reference |
|---|---|---|---|
| Target Compound | 1,3,4-Oxadiazole | Antimicrobial (speculative) | - |
| CF2 | Isoxazole | Enzyme inhibition | |
| 2h | Tetrazole | Plant growth regulation |
Substituent Effects on Bioactivity
- Methoxy vs. Chloro Groups :
- Amide Chain Length :
- The pentanamide chain (5 carbons) balances flexibility and hydrophobicity. Longer or bulkier chains (e.g., OZE-II’s benzamide) may reduce diffusion efficiency but improve target affinity.
Biological Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide is a compound belonging to the oxadiazole class, noted for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic structure that includes three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a 3,5-dimethoxyphenyl substituent contributes to its unique properties. Its molecular weight is approximately 357.4 g/mol, with a calculated logP (partition coefficient) of 2.7, indicating moderate lipophilicity that may influence its bioavailability and interaction with biological membranes .
Antimicrobial Properties
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial activities. A study focusing on similar compounds showed potent activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
This compound has been investigated for its potential anticancer properties. It is hypothesized to exert its effects by inhibiting key enzymes involved in cancer cell proliferation. For instance, some oxadiazole derivatives have demonstrated the ability to inhibit monoamine oxidase (MAO), which is linked to cancer progression .
The compound's mechanism of action may involve binding to specific enzymes or receptors within the cell. For example:
- Enzyme Inhibition : Similar oxadiazoles have been shown to inhibit MAO-B with nanomolar potency, suggesting potential applications in neurodegenerative diseases .
- Cell Signaling Modulation : The compound may influence pathways such as Wnt signaling by acting on regulators like Notum .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with the 3,5-dimethoxyphenyl group exhibited enhanced activity compared to their counterparts without this substituent. The study quantified the Minimum Inhibitory Concentration (MIC) values for these compounds.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 10 | E. coli |
| N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide | 25 | E. coli |
This data suggests that structural modifications significantly affect antimicrobial potency.
Study on Anticancer Activity
In another investigation focused on the anticancer potential of oxadiazole derivatives, this compound was tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
These findings indicate that the compound may serve as a promising candidate for further development in cancer therapy.
Q & A
Q. What are the optimized synthetic routes for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide, and how do reaction conditions influence yield?
The synthesis of this compound typically involves cyclization of a hydrazide intermediate with a carboxylic acid derivative. Key steps include:
- Hydrazide formation : Reacting 3,5-dimethoxyphenyl-substituted hydrazine with pentanoyl chloride under reflux conditions.
- Oxadiazole cyclization : Using dehydrating agents like POCl₃ or PCl₃ to form the 1,3,4-oxadiazole ring.
Critical parameters include temperature (70–90°C), solvent (dry dichloromethane or toluene), and reaction time (4–8 hours). Purification via normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) improves purity, but yields may vary (e.g., 40–60%) depending on substituent steric effects .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- NMR Spectroscopy : H and C NMR confirm the oxadiazole ring formation (e.g., characteristic shifts at δ 8.2–8.5 ppm for oxadiazole protons) and methoxy group integration .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 358.15) and detects impurities.
- HPLC-PDA : Quantifies purity (>95% threshold for biological assays) .
Q. What preliminary biological assays are recommended to assess its antimicrobial or anticancer potential?
- MIC Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli) at concentrations 1–128 µg/mL.
- Biofilm Inhibition : Use crystal violet staining to quantify biofilm biomass reduction (e.g., 50% inhibition at 32 µg/mL observed in related oxadiazoles) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. sulfamoyl substituents) influence bioactivity?
Comparative SAR studies reveal:
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies often arise from:
Q. What computational and experimental strategies identify its molecular targets?
- Molecular Docking : Screen against databases (e.g., PDB) to predict binding to enzymes like DNA gyrase or tubulin (docking scores < -8 kcal/mol suggest strong affinity) .
- SPR Biosensing : Measure real-time binding kinetics to immobilized targets (e.g., KD < 1 µM indicates high specificity) .
- CRISPR-Cas9 Knockout : Validate target relevance by assessing resistance in knockout bacterial strains .
Q. What methodologies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Prodrug Design : Introduce ester or glycoside moieties to enhance aqueous solubility (e.g., logP reduction from 3.2 to 1.8) .
- Microsomal Stability Assays : Use liver microsomes to quantify metabolic half-life (e.g., t₁/₂ > 60 minutes suggests suitability for in vivo studies) .
- Caco-2 Permeability : Assess intestinal absorption potential (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
